molecular formula C12H9ClN2OS B1419938 6-chloro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine CAS No. 1177362-49-0

6-chloro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1419938
CAS RN: 1177362-49-0
M. Wt: 264.73 g/mol
InChI Key: LYCUOXZFGCGXAQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine (CFT) is a heterocyclic compound with a wide range of applications in chemical and biological research. It is a derivative of benzothiazole, a heterocyclic aromatic compound with a five-membered ring structure. CFT is used in the synthesis of various pharmaceuticals, as well as in the synthesis of other compounds. CFT has also been used in the study of biochemical and physiological effects in laboratory experiments. In

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Benzothiazole Derivatives : The compound and its derivatives have been synthesized for exploring their biological activities. For instance, benzothiazole derivatives have been prepared and tested for antibacterial and antifungal activities. These compounds displayed good to moderate activity against microorganisms like Staphylococcus aureus and Escherichia coli, although they were inactive against tested fungal species (Chavan & Pai, 2007).

  • Evaluation of Physical Work Capacity : Certain derivatives of benzothiazole, including the compound , have been synthesized and evaluated for their impact on physical work capacity in mice. It was found that derivatives containing furylidene radicals improved physical performance, indicating potential for the development of performance-enhancing drugs (Цублова et al., 2015).

  • Antimicrobial and Antitumor Activities : Benzothiazole derivatives have been synthesized for their antimicrobial properties and screened for antitumor activities. Some derivatives demonstrated significant in vitro cytotoxicity against cancer cell lines, highlighting the therapeutic potential of these compounds in anticancer treatments (Bolakatti et al., 2014).

Potential Applications

  • Nonlinear Optical Chromophores : A series of benzothiazole derivatives have been synthesized and characterized for their potential as nonlinear optical chromophores. These compounds exhibit solvatochromic behavior and good thermal stability, making them candidates for device applications in the field of optics (Costa et al., 2006).

  • Anticancer Agent Development : Research into benzothiazole derivatives has shown promising in vitro anticancer activity, suggesting their utility in developing new anticancer agents. Some compounds were particularly effective against specific cancer cell lines, offering a foundation for further exploration in cancer therapy (Waghmare et al., 2013).

properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCUOXZFGCGXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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